molecular formula C21H18N4O2S B11138900 2-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone

2-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone

Cat. No.: B11138900
M. Wt: 390.5 g/mol
InChI Key: IEKXRDQUNRLAPK-UHFFFAOYSA-N
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Description

2-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone is a complex organic compound that features a pyridazinone core, a tetrahydropyridoindole moiety, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones or ketoesters under acidic or basic conditions.

    Introduction of the Tetrahydropyridoindole Moiety: This step often involves the condensation of indole derivatives with aldehydes or ketones, followed by reduction to form the tetrahydropyridoindole structure.

    Attachment of the Thienyl Group: This can be done through cross-coupling reactions such as Suzuki or Stille coupling, using thienyl boronic acids or stannanes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thienyl moieties, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridazinone core, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridazinones.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, 2-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context, but it often includes inhibition or activation of key signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-3(2H)-pyridazinone: Lacks the thienyl group, which may affect its biological activity.

    6-(2-thienyl)-3(2H)-pyridazinone: Lacks the tetrahydropyridoindole moiety, which may reduce its complexity and potential interactions.

Uniqueness

The presence of both the tetrahydropyridoindole and thienyl groups in 2-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone makes it unique. This combination of functional groups can lead to diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C21H18N4O2S

Molecular Weight

390.5 g/mol

IUPAC Name

2-[2-oxo-2-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethyl]-6-thiophen-2-ylpyridazin-3-one

InChI

InChI=1S/C21H18N4O2S/c26-20-8-7-18(19-6-3-11-28-19)23-25(20)13-21(27)24-10-9-17-15(12-24)14-4-1-2-5-16(14)22-17/h1-8,11,22H,9-10,12-13H2

InChI Key

IEKXRDQUNRLAPK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=CC=CC=C23)C(=O)CN4C(=O)C=CC(=N4)C5=CC=CS5

Origin of Product

United States

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